Scaffold Replacement: Octahydro-1H-pyrido[1,2-a]pyrazine vs. Octahydroquinolizine in μ-Opioid Receptor Antagonists
In a direct scaffold-hopping experiment, the octahydroquinolizine core of compound 4 was replaced with an octahydro-1H-pyrido[1,2-a]pyrazine template to yield compound 36. This substitution resulted in an improved binding selectivity profile while maintaining high target affinity [1].
| Evidence Dimension | μ-Opioid Receptor Affinity (Ki) and Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | Compound 36 (octahydro-1H-pyrido[1,2-a]pyrazine template): Ki = 0.47 nM; IC50 = 1.8 nM |
| Comparator Or Baseline | Compound 4 (octahydroquinolizine template): Ki = 0.62 nM; IC50 = 0.54 nM |
| Quantified Difference | Compound 36 exhibits 1.3-fold higher binding affinity (0.47 nM vs. 0.62 nM) but 3.3-fold lower functional antagonist potency (1.8 nM vs. 0.54 nM) compared to 4, with an improved μ/κ and μ/δ selectivity profile. |
| Conditions | Radioligand binding assays using cloned human μ-, δ-, and κ-opioid receptors; functional activity measured via [35S]GTPγS binding. |
Why This Matters
This evidence proves the scaffold is not a silent carrier; its introduction directly modulates both the magnitude and the functional bias of the biological response, which is critical for projects requiring precise tuning of target engagement and downstream signaling.
- [1] Le Bourdonnec, B.; Goodman, A. J.; Graczyk, T. M.; Belanger, S.; Seida, P. R.; DeHaven, R. N.; Dolle, R. E. Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. J. Med. Chem. 2006, 49, 7290–7306. View Source
